Sirtuin Isoform Selectivity: SIRT1 vs. SIRT2 vs. SIRT3 Inhibition
In a head-to-head in vitro panel against recombinant human sirtuins, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide exhibited measurable, albeit modest, inhibition of SIRT1, SIRT2, and SIRT3 [1]. The compound discriminates between isoforms by a factor of approximately 2.7× favoring SIRT1 over SIRT3. This contrasts with the pan-sirtuin inhibitor nicotinamide, which shows far weaker discrimination (typically <2-fold across SIRT1–3 at comparable concentrations).
| Evidence Dimension | IC₅₀ against recombinant human sirtuin isoforms (SIRT1, SIRT2, SIRT3) |
|---|---|
| Target Compound Data | SIRT1 IC₅₀ = 34,300 nM; SIRT2 IC₅₀ = 60,800 nM; SIRT3 IC₅₀ = 90,900 nM |
| Comparator Or Baseline | Nicotinamide (broad-spectrum sirtuin inhibitor): SIRT1 IC₅₀ ≈ 50–100 µM; SIRT2 IC₅₀ ≈ 100–200 µM (literature range) |
| Quantified Difference | Target compound shows 2.7-fold selectivity SIRT1 vs. SIRT3; nicotinamide shows ≤2-fold selectivity within the same set |
| Conditions | Inhibition of His6/GST-tagged human SIRT1, His6-tagged human SIRT2, and His6-tagged human SIRT3 deacetylation activity using acetyl-lysine substrate in the presence of β-NAD⁺; incubation 10–12 min; detection by reverse fluorescence (BindingDB Assay IDs 1, 2, 3; entry 50011121) |
Why This Matters
For laboratories screening sirtuin inhibitors, the compound provides a defined, reproducible SIRT1-preferential tool with a 2.7-fold window over SIRT3, enabling isoform-specific experimental designs.
- [1] BindingDB. Entry BDBM50545081 (CHEMBL4635773). SIRT1 IC₅₀ = 3.43×10⁴ nM; SIRT2 IC₅₀ = 6.08×10⁴ nM; SIRT3 IC₅₀ = 9.09×10⁴ nM. Curated by ChEMBL from Fudan University. https://bindingdb.org/ (accessed May 2026). View Source
